molecular formula C14H10Cl4 B1280858 Ethyl 2,4-dioxo-4-(pyridin-2-yl)butanoate CAS No. 92288-93-2

Ethyl 2,4-dioxo-4-(pyridin-2-yl)butanoate

Cat. No.: B1280858
CAS No.: 92288-93-2
M. Wt: 320.0 g/mol
InChI Key: JWBOIMRXGHLCPP-UHFFFAOYSA-N
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Description

Ethyl 2,4-dioxo-4-(pyridin-2-yl)butanoate is an organic compound with the molecular formula C11H11NO4 It is characterized by the presence of a pyridine ring attached to a butanoate ester, which includes two keto groups

Mechanism of Action

The mechanism of action of mitotane is unknown, although data are available to suggest that the drug modifies the peripheral metabolism of steroids as well as directly suppressing the adrenal cortex. The specificity of mitotane towards the adrenal cortex may derive from the metabolic transformation to its active form via an enzyme system unique to the adrenal cortex tissue.
The exact mechanisms of action of mitotane have not been clearly established. Although mitotane is an adrenocortical cytotoxic agent, the drug can also apparently inhibit adrenocortical function without causing cellular destruction. Mitotane appears to selectively inhibit adrenocortical function as well as functional and nonfunctional adrenocortical neoplasms by a direct cytotoxic effect;  this effect may be mediated through covalent bonding of mitotane metabolites to mitochondrial proteins. The drug causes focal degeneration in the zona fasciculata and reticularis of the adrenal cortex with resultant atrophy. The drug usually causes only minimal degeneration in the zona glomerulosa (site of aldosterone biosynthesis);  however, the zona glomerulosa may be damaged with prolonged mitotane therapy. Mitotane also reportedly inhibits the growth of human renal carcinoma cells, astrocytoma cells, and fibroblasts in vitro.
Mitotane inhibits production of corticosteroids and alters extra-adrenal metabolism of endogenous and exogenous steroids. Mitotane inhibits the normal 11-beta-hydroxylation of 11-deoxycortisol (compound S) and 11-deoxycorticosterone (DOC) in the adrenal cortex, thus blocking conversion of compound S to cortisol (hydrocortisone) and DOC to corticosterone. The drug can also inhibit 18-hydroxylase activity in the adrenal cortex and thus decrease the production of aldosterone by blocking the conversion of corticosterone to 18-hydroxycorticosterone (the immediate precursor of aldosterone). Mitotane decreases cortisol secretion rate;  plasma cortisol concentration;  urinary excretion of free cortisol, 17-hydroxycorticosteroids (17-OHCS), 17-ketosteroids (17-KS), and 17-ketogenic steroids;  and adrenocortical response to stimulation by corticotropin (ACTH). A feedback increase in plasma corticotropin concentration is generally observed in patients receiving mitotane;  however, a lack of feedback increase or a decrease in plasma corticotropin concentration has been observed in some patients. Therefore, it has been suggested that the drug may have a partial suppressive effect on pituitary corticotropin-secreting cells. Mitotane apparently increases the extra-adrenal metabolism of cortisol to 6-beta-hydroxycortisol which results in decreased urinary excretion of measurable 17-OHCS;  this occurs even in the presence of unchanged cortisol secretion rate or plasma cortisol concentration. Although urinary excretion of aldosterone metabolites may decrease, serum aldosterone concentrations may remain in the normal range. Therefore, it has been suggested that mitotane may also alter the extra-adrenal metabolism of aldosterone. Mitotane decreases the extra-adrenal conversion of androgens to androsterone and etiocholanolone;  this results in decreased urinary excretion of 17-KS. The drug also inhibits the extra-adrenal conversion of 3-beta-hydroxysteroids to 3-alpha-hydroxypregnane derivatives.
Mitotane has uricosuric activity and thus decreases serum uric acid concentrations;  the exact mechanism of the increase in renal uric acid clearance has not been established.
Mitotane can best be described as an adrenal cytotoxic agent, although it can cause adrenal inhibition, apparently without cellular destruction. Its biochemical mechanism of action is unknown. Data are available to suggest that the drug modifies the peripheral metabolism of steroids as well as directly suppressing the adrenal cortex. The administration of mitotane alters the extra-adrenal metabolism of cortisol in man;  leading to a reduction in measurable 17-hydroxy corticosteroids, even though plasma levels of corticosteroids do not fall. The drug apparently causes increased formation of 6-beta-hydroxycortisol.
For more Mechanism of Action (Complete) data for MITOTANE (7 total), please visit the HSDB record page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2,4-dioxo-4-(pyridin-2-yl)butanoate typically involves the reaction of ethyl acetoacetate with 2-pyridinecarboxaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and subsequent esterification to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can enhance yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction of the keto groups can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring, where halogenation or alkylation can occur under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide or alkylating agents like methyl iodide.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or alkylated derivatives of the original compound.

Scientific Research Applications

Ethyl 2,4-dioxo-4-(pyridin-2-yl)butanoate has diverse applications in scientific research:

Comparison with Similar Compounds

  • Ethyl 2,4-dioxo-4-(pyridin-3-yl)butanoate
  • Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate
  • Ethyl 4-phenyl-2,4-dioxobutanoate

Comparison: Ethyl 2,4-dioxo-4-(pyridin-2-yl)butanoate is unique due to the position of the pyridine ring, which influences its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Properties

IUPAC Name

1-chloro-2-[2,2-dichloro-1-(4-chlorophenyl)ethyl]benzene
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InChI

InChI=1S/C14H10Cl4/c15-10-7-5-9(6-8-10)13(14(17)18)11-3-1-2-4-12(11)16/h1-8,13-14H
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InChI Key

JWBOIMRXGHLCPP-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C(=C1)C(C2=CC=C(C=C2)Cl)C(Cl)Cl)Cl
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Molecular Formula

C14H10Cl4
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DSSTOX Substance ID

DTXSID9020372
Record name 1-(2-Chlorophenyl)-1-(4-chlorophenyl)-2,2-dichloroethane
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Molecular Weight

320.0 g/mol
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Physical Description

O,p'-ddd is a colorless powder. (NTP, 1992), Solid
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Solubility

less than 1 mg/mL at 75 °F (NTP, 1992), Sol in ethanol, isooctane, carbon tetrachloride, In water, 0.10 mg/L at 25 °C, 9.42e-06 g/L
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Vapor Pressure

1.94X10-6 mm Hg at 25 °C
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Mechanism of Action

Its biochemical mechanism of action is unknown, although data are available to suggest that the drug modifies the peripheral metabolism of steroids as well as directly suppressing the adrenal cortex., The exact mechanisms of action of mitotane have not been clearly established. Although mitotane is an adrenocortical cytotoxic agent, the drug can also apparently inhibit adrenocortical function without causing cellular destruction. Mitotane appears to selectively inhibit adrenocortical function as well as functional and nonfunctional adrenocortical neoplasms by a direct cytotoxic effect; this effect may be mediated through covalent bonding of mitotane metabolites to mitochondrial proteins. The drug causes focal degeneration in the zona fasciculata and reticularis of the adrenal cortex with resultant atrophy. The drug usually causes only minimal degeneration in the zona glomerulosa (site of aldosterone biosynthesis); however, the zona glomerulosa may be damaged with prolonged mitotane therapy. Mitotane also reportedly inhibits the growth of human renal carcinoma cells, astrocytoma cells, and fibroblasts in vitro., Mitotane inhibits production of corticosteroids and alters extra-adrenal metabolism of endogenous and exogenous steroids. Mitotane inhibits the normal 11-beta-hydroxylation of 11-deoxycortisol (compound S) and 11-deoxycorticosterone (DOC) in the adrenal cortex, thus blocking conversion of compound S to cortisol (hydrocortisone) and DOC to corticosterone. The drug can also inhibit 18-hydroxylase activity in the adrenal cortex and thus decrease the production of aldosterone by blocking the conversion of corticosterone to 18-hydroxycorticosterone (the immediate precursor of aldosterone). Mitotane decreases cortisol secretion rate; plasma cortisol concentration; urinary excretion of free cortisol, 17-hydroxycorticosteroids (17-OHCS), 17-ketosteroids (17-KS), and 17-ketogenic steroids; and adrenocortical response to stimulation by corticotropin (ACTH). A feedback increase in plasma corticotropin concentration is generally observed in patients receiving mitotane; however, a lack of feedback increase or a decrease in plasma corticotropin concentration has been observed in some patients. Therefore, it has been suggested that the drug may have a partial suppressive effect on pituitary corticotropin-secreting cells. Mitotane apparently increases the extra-adrenal metabolism of cortisol to 6-beta-hydroxycortisol which results in decreased urinary excretion of measurable 17-OHCS; this occurs even in the presence of unchanged cortisol secretion rate or plasma cortisol concentration. Although urinary excretion of aldosterone metabolites may decrease, serum aldosterone concentrations may remain in the normal range. Therefore, it has been suggested that mitotane may also alter the extra-adrenal metabolism of aldosterone. Mitotane decreases the extra-adrenal conversion of androgens to androsterone and etiocholanolone; this results in decreased urinary excretion of 17-KS. The drug also inhibits the extra-adrenal conversion of 3-beta-hydroxysteroids to 3-alpha-hydroxypregnane derivatives., Mitotane has uricosuric activity and thus decreases serum uric acid concentrations; the exact mechanism of the increase in renal uric acid clearance has not been established., Mitotane can best be described as an adrenal cytotoxic agent, although it can cause adrenal inhibition, apparently without cellular destruction. Its biochemical mechanism of action is unknown. Data are available to suggest that the drug modifies the peripheral metabolism of steroids as well as directly suppressing the adrenal cortex. The administration of mitotane alters the extra-adrenal metabolism of cortisol in man; leading to a reduction in measurable 17-hydroxy corticosteroids, even though plasma levels of corticosteroids do not fall. The drug apparently causes increased formation of 6-beta-hydroxycortisol., For more Mechanism of Action (Complete) data for MITOTANE (7 total), please visit the HSDB record page.
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Color/Form

Crystals from pentane or methanol

CAS No.

53-19-0
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Melting Point

171 to 172 °F (NTP, 1992), 77 °C
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